![molecular formula C16H18Cl2N+ B13758613 Bis[(2-chlorophenyl)methyl]-dimethylazanium CAS No. 6333-98-8](/img/structure/B13758613.png)
Bis[(2-chlorophenyl)methyl]-dimethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(2-chlorophenyl)methyl]-dimethylazanium is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorophenyl groups attached to a dimethylazanium core, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2-chlorophenyl)methyl]-dimethylazanium typically involves the reaction of 2-chlorobenzyl chloride with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials into the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The process involves the continuous addition of 2-chlorobenzyl chloride and dimethylamine to a reactor, followed by the addition of a base to maintain the desired pH. The reaction mixture is then subjected to purification steps, such as distillation or crystallization, to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(2-chlorophenyl)methyl]-dimethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis[(2-chlorophenyl)methyl]-dimethylazanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of Bis[(2-chlorophenyl)methyl]-dimethylazanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Bis[(2-chlorophenyl)methyl]amine
- Bis[(2-chlorophenyl)methyl]ethylamine
- Bis[(2-chlorophenyl)methyl]propylamine
Uniqueness
Bis[(2-chlorophenyl)methyl]-dimethylazanium is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
6333-98-8 |
|---|---|
Fórmula molecular |
C16H18Cl2N+ |
Peso molecular |
295.2 g/mol |
Nombre IUPAC |
bis[(2-chlorophenyl)methyl]-dimethylazanium |
InChI |
InChI=1S/C16H18Cl2N/c1-19(2,11-13-7-3-5-9-15(13)17)12-14-8-4-6-10-16(14)18/h3-10H,11-12H2,1-2H3/q+1 |
Clave InChI |
CLJWHNAIUDQRCT-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


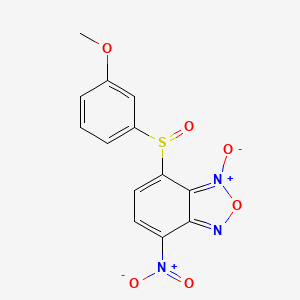
![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
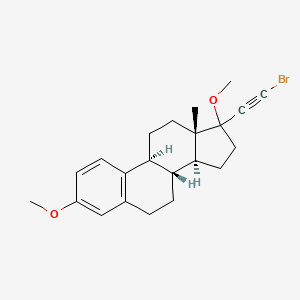
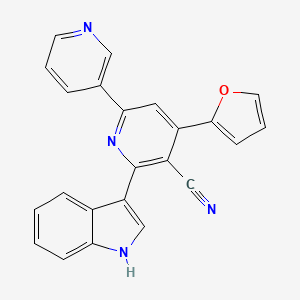
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)
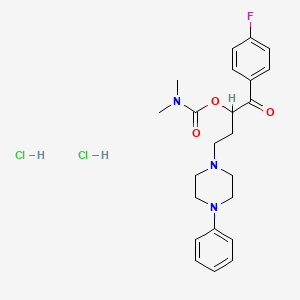
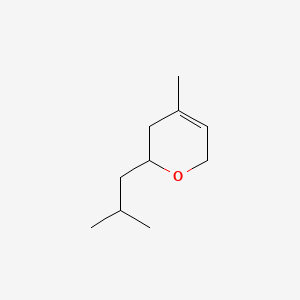
![5-[4-(3-hydroxypropyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid](/img/structure/B13758580.png)
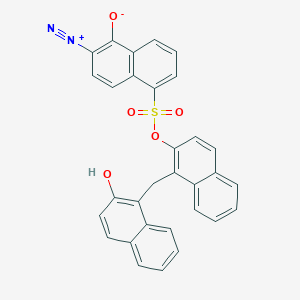
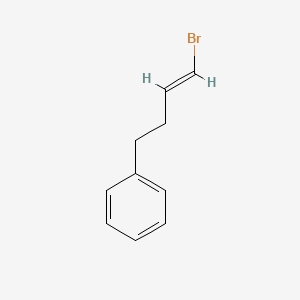
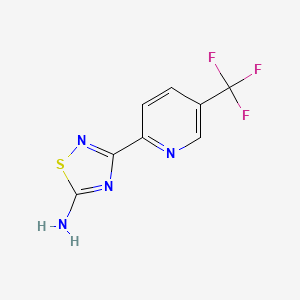
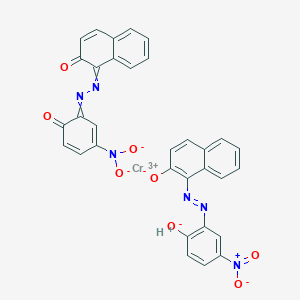
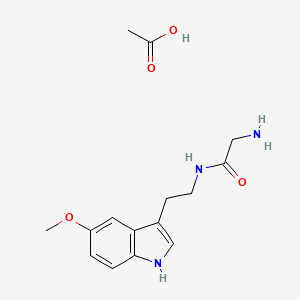
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)
